molecular formula C22H26N2O4 B12444441 N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-phenylbutan-2-yl)butanediamide

N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-phenylbutan-2-yl)butanediamide

Cat. No.: B12444441
M. Wt: 382.5 g/mol
InChI Key: VXIXHLRFWAQPGP-UHFFFAOYSA-N
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Description

“N-(1,3-benzodioxol-5-ylmethyl)-N’-(4-phenylbutan-2-yl)butanediamide” is a complex organic compound that features a benzodioxole ring and a phenylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,3-benzodioxol-5-ylmethyl)-N’-(4-phenylbutan-2-yl)butanediamide” typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Alkylation: The benzodioxole intermediate can be alkylated using an appropriate alkyl halide to introduce the benzodioxol-5-ylmethyl group.

    Amidation: The alkylated benzodioxole can then be reacted with 4-phenylbutan-2-amine to form the desired butanediamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“N-(1,3-benzodioxol-5-ylmethyl)-N’-(4-phenylbutan-2-yl)butanediamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the amide groups or reduce any double bonds present.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while reduction could produce amine or alkane derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of advanced materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action for “N-(1,3-benzodioxol-5-ylmethyl)-N’-(4-phenylbutan-2-yl)butanediamide” would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-N’-(4-phenylbutan-2-yl)ethanediamide
  • N-(1,3-benzodioxol-5-ylmethyl)-N’-(4-phenylbutan-2-yl)propanediamide

Uniqueness

“N-(1,3-benzodioxol-5-ylmethyl)-N’-(4-phenylbutan-2-yl)butanediamide” is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-phenylbutan-2-yl)butanediamide

InChI

InChI=1S/C22H26N2O4/c1-16(7-8-17-5-3-2-4-6-17)24-22(26)12-11-21(25)23-14-18-9-10-19-20(13-18)28-15-27-19/h2-6,9-10,13,16H,7-8,11-12,14-15H2,1H3,(H,23,25)(H,24,26)

InChI Key

VXIXHLRFWAQPGP-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CCC(=O)NCC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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